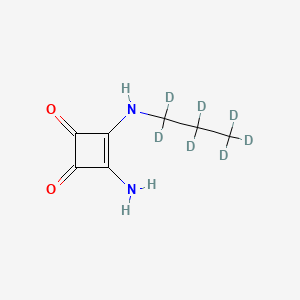
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 is a deuterated derivative of 3-amino-4-(propylamino)-3-cyclobutene-1,2-dione. This compound is characterized by the presence of an amino group and a propylamino group attached to a cyclobutene ring with two ketone functionalities. The deuterium labeling (d7) is often used in scientific research to study reaction mechanisms and metabolic pathways due to its stability and distinguishable mass.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 typically involves the following steps:
Cyclobutene Ring Formation: The cyclobutene ring can be synthesized through a cyclization reaction involving suitable precursors.
Amino Group Introduction:
Propylamino Group Addition: The propylamino group is introduced via alkylation reactions using propylamine.
Deuterium Labeling: Deuterium atoms are incorporated using deuterated reagents or solvents during the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or propylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
科学研究应用
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 3-amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of specific pathways. The deuterium labeling allows for detailed studies of its metabolic fate and interaction dynamics.
相似化合物的比较
Similar Compounds
- 3-Amino-4-(methylamino)-3-cyclobutene-1,2-dione
- 3-Amino-4-(ethylamino)-3-cyclobutene-1,2-dione
- 3-Amino-4-(butylamino)-3-cyclobutene-1,2-dione
Uniqueness
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This feature distinguishes it from other similar compounds and makes it valuable for research applications.
生物活性
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 (CAS: 1346604-28-1) is a synthetic compound belonging to the class of cyclobutene diones. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications in therapeutic applications.
The molecular formula of this compound is C₇H₃D₇N₂O₂, with a molecular weight of 161.21 g/mol. The compound is characterized by its unique cyclobutene structure, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 161.21 g/mol |
| Molecular Formula | C₇H₃D₇N₂O₂ |
| CAS Number | 1346604-28-1 |
| Storage Conditions | 2-8°C |
Research indicates that derivatives of cyclobutene diones, including this compound, exhibit interactions with excitatory amino acid receptors such as AMPA and NMDA receptors. These interactions suggest potential roles in modulating neurotransmission and neuroprotective effects.
Neurochemical Binding Studies
A study involving a related compound demonstrated high affinity for excitatory amino acid receptors, indicating that similar derivatives may also possess significant biological activity. For instance, a glutamate analogue derived from a cyclobutene structure showed an IC50 value of 1.1 µM for depolarizing CA1 pyramidal neurons in rat hippocampal slices under specific ionic conditions .
Case Studies and Research Findings
- Neuropharmacological Activity :
- Synthesis and Analogues :
-
Potential Therapeutic Applications :
- The structural features of cyclobutene derivatives have been linked to various therapeutic applications, particularly in treating neurological disorders where modulation of excitatory neurotransmission is beneficial.
属性
IUPAC Name |
3-amino-4-(1,1,2,2,3,3,3-heptadeuteriopropylamino)cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-9-5-4(8)6(10)7(5)11/h9H,2-3,8H2,1H3/i1D3,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXSOTNBHPGHGZ-NCKGIQLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1=C(C(=O)C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














